Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the indole ring system and subsequent functionalization. One notable approach is the catalytic protodeboronation of pinacol boronic esters . This method utilizes a radical approach to achieve the desired product. The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Molecular Structure Analysis
The molecular structure of Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate consists of an indole moiety, a sulfonyl group, and an ester functionality. The indole ring provides aromaticity, while the sulfonyl group imparts reactivity. The E configuration indicates the double bond geometry. The overall structure contributes to its biological activity and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and redox processes. Its reactivity arises from the presence of functional groups such as the sulfonyl and ester moieties. Further investigations are needed to explore specific reaction pathways and intermediates .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety precautions are crucial. Researchers handling Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate should follow standard laboratory protocols. Assess its toxicity, stability, and potential hazards. Protective equipment and proper disposal methods are essential .
Properties
IUPAC Name |
methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-22-15(19)7-6-14(18)16-9-11-23(20,21)17-10-8-12-4-2-3-5-13(12)17/h2-7H,8-11H2,1H3,(H,16,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWJKXZFLSUJY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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